![molecular formula C20H29BO2 B14910368 (R)-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14910368.png)
(R)-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane is a compound that belongs to the class of bicyclo[2.1.1]hexanes. These compounds are known for their unique three-dimensional structures and are of significant interest in pharmaceutical research due to their potential as bioisosteres of benzene . The inclusion of more saturated and three-dimensional structures in drug discovery programs has been identified as a key goal of future pharmaceutical research .
Preparation Methods
The synthesis of ®-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane involves a photocatalytic cycloaddition reaction. This method provides access to bicyclo[2.1.1]hexanes with various substitution patterns . The reaction typically involves the use of a blue LED light source (450 nm) and catalytic Ir(ppy)3 (1 mol%) to facilitate the intramolecular [2+2] cycloaddition . This process can be further optimized by adjusting the catalyst loading and reaction conditions to achieve higher yields .
Chemical Reactions Analysis
®-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its unique structure makes it a valuable tool for drug discovery and development, as it can serve as a bioisostere for benzene . In the industrial sector, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of ®-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to ®-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane include other bicyclo[2.1.1]hexanes, such as bridgehead-disubstituted bicyclo[1.1.1]pentanes and bicyclo[3.1.1]heptanes . These compounds share similar three-dimensional structures and are also used as bioisosteres of benzene . ®-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern and the presence of the dioxaborolane moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H29BO2 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(2R)-2-(2-phenylethyl)-1-bicyclo[2.1.1]hexanyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H29BO2/c1-18(2)19(3,4)23-21(22-18)20-13-16(14-20)12-17(20)11-10-15-8-6-5-7-9-15/h5-9,16-17H,10-14H2,1-4H3/t16?,17-,20?/m1/s1 |
InChI Key |
XBDMCGJYWWABSE-OHTSDLOESA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)C[C@H]3CCC4=CC=CC=C4 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)CC3CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1R,5S,8S)-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14910292.png)
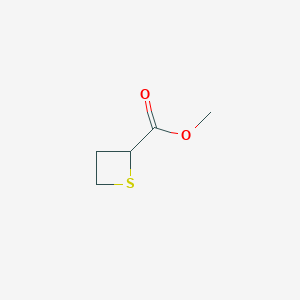
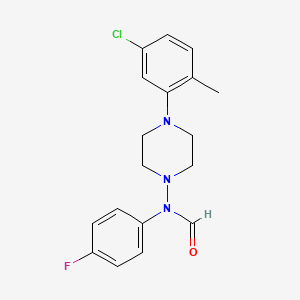
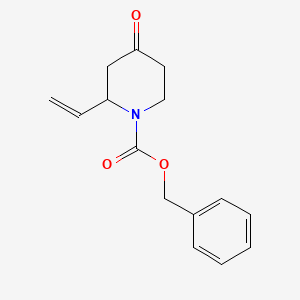
![(1s,5r)-1-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14910313.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B14910314.png)
![Ethyl 8-(benzyl(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B14910325.png)
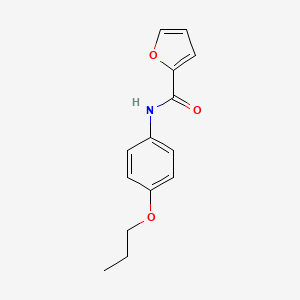
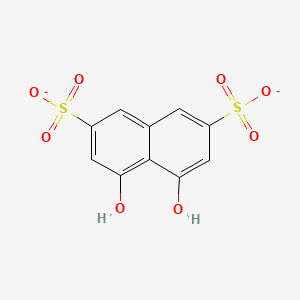
![Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14910375.png)
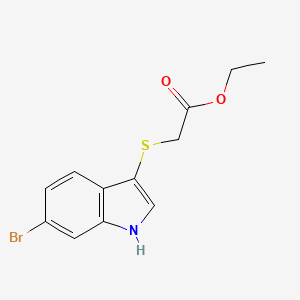
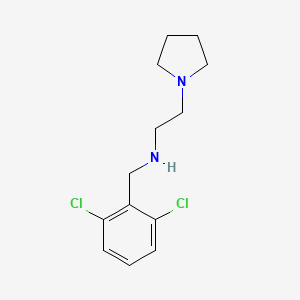

![Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate](/img/structure/B14910396.png)
